N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is particularly interesting due to its potential antiviral, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE typically involves a multi-step process starting from 4-chlorobenzoic acid. The steps include esterification with methanol, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final sulfonamide product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential antiviral activity, particularly against the tobacco mosaic virus.
Medicine: Its antibacterial and antifungal properties make it a candidate for developing new therapeutic agents.
Industry: It can be used in the development of agricultural chemicals due to its herbicidal properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE DERIVATIVES: Various derivatives with different substituents on the thiadiazole ring have been synthesized and studied for their biological activities.
Uniqueness
The uniqueness of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLMETHANESULFONAMIDE lies in its combined sulfonamide and thiadiazole moieties, which contribute to its broad spectrum of biological activities. Its ability to inhibit carbonic anhydrase and its antiviral properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14ClN3O2S2 |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-14-8-6-12(7-9-14)10-15-18-19-16(23-15)20-24(21,22)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20) |
InChI Key |
KUIMWUDHBVMMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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